molecular formula C12H19Cl2FN2 B3021609 1-(4-Fluorobenzyl)piperidin-3-amine CAS No. 1044769-61-0

1-(4-Fluorobenzyl)piperidin-3-amine

Cat. No. B3021609
M. Wt: 281.19
InChI Key: RQJDZIIJCVBLBI-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)piperidin-3-amine is a chemical compound that is part of a broader class of organic compounds known as piperidines. Piperidines are six-membered rings containing one nitrogen atom, and they are important in the synthesis of pharmaceuticals and other biologically active molecules. The 4-fluorobenzyl group attached to the piperidine ring can influence the compound's binding affinity to biological targets, potentially making it useful in drug development.

Synthesis Analysis

The synthesis of compounds related to 1-(4-Fluorobenzyl)piperidin-3-amine involves various chemical reactions. For instance, the nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines with amines can lead to compounds like 4-fluorobenzyltrozamicol, which is a potent ligand for the vesicular acetylcholine transporter . Additionally, the synthesis of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides involves the condensation of acid chlorides with a related piperidine structure . These methods demonstrate the versatility of piperidine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-Fluorobenzyl)piperidin-3-amine has been studied using various analytical techniques. For example, the crystal structure of a related compound was determined, revealing that the piperidine ring can adopt a chair conformation, and the presence of fluorine atoms can influence the overall molecular geometry . The conformational analysis of these compounds is crucial for understanding their potential interactions with biological targets.

Chemical Reactions Analysis

Chemical reactions involving piperidine derivatives can be influenced by the structure of the nucleophile and the solvent system used. For instance, the kinetics of reactions between 1-fluoro-2,6-dinitrobenzene and piperidine in different solvent systems have been studied, showing that the structure of the amine has a significant impact on the reaction rate . These findings are important for optimizing reaction conditions in the synthesis of piperidine-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, including those with a 4-fluorobenzyl group, are influenced by their molecular structure. The presence of fluorine can affect the compound's polarity, reactivity, and interaction with biological systems. For example, the thermal stability and phase transitions of a related compound were investigated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are important for understanding the compound's behavior under different conditions .

Scientific Research Applications

Dopamine D2 Receptor Ligands

Research on dopamine D2 receptor (D2R) ligands, which share structural similarities with 1-(4-Fluorobenzyl)piperidin-3-amine, highlights the compound's potential in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The structure-activity relationship studies indicate that specific moieties contribute to the high D2R affinity, suggesting that analogs of 1-(4-Fluorobenzyl)piperidin-3-amine could be beneficial in modulating dopaminergic pathways involved in these conditions (Jůza et al., 2022).

Nucleophilic Aromatic Substitution Reactions

The reactions involving piperidine and nitro-group substitutions, akin to the chemical structure and reactivity potential of 1-(4-Fluorobenzyl)piperidin-3-amine, are critical in synthetic chemistry for producing various aromatic compounds. These reactions have applications in developing pharmaceuticals and other organic molecules, highlighting the synthetic versatility and utility of piperidine derivatives in organic synthesis (Pietra & Vitali, 1972).

Environmental Applications

Amine-functionalized materials, including those related to the structure of 1-(4-Fluorobenzyl)piperidin-3-amine, have been explored for environmental applications, particularly in pollutant removal. For example, amine-functionalized sorbents have shown promise in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, suggesting potential environmental remediation applications for similar compounds (Ateia et al., 2019).

Catalysis

Amine compounds, including piperidine derivatives, are significant in catalysis, particularly in C-N bond-forming cross-coupling reactions. These reactions are foundational in synthesizing pharmaceuticals, agrochemicals, and other organic molecules. The involvement of piperidine and similar amines in catalytic systems underscores their importance in developing efficient, recyclable catalysts for organic synthesis (Kantam et al., 2013).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15/h3-6,12H,1-2,7-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGICMVQPPCKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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